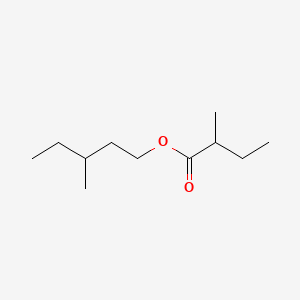
3-Methylpentyl 2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpentyl 2-methylbutyrate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of 3-methylpentanol and 2-methylbutanoic acid. This compound is known for its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylpentyl 2-methylbutyrate can be synthesized through esterification, where 3-methylpentanol reacts with 2-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester product is then separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpentyl 2-methylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-methylpentanol and 2-methylbutanoic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Methylpentanol and 2-methylbutanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Applications De Recherche Scientifique
3-Methylpentyl 2-methylbutyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant species.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mécanisme D'action
The mechanism of action of 3-Methylpentyl 2-methylbutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester linkage in the compound allows it to bind to specific receptors, triggering a sensory response that is perceived as a fruity smell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its pineapple-like smell, used in flavorings.
Isoamyl acetate: Has a banana-like odor, used in the fragrance industry.
Uniqueness
3-Methylpentyl 2-methylbutyrate is unique due to its specific combination of 3-methylpentanol and 2-methylbutanoic acid, which gives it a distinct fruity aroma that is different from other esters. Its molecular structure also allows for specific interactions with olfactory receptors, making it valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
83783-89-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-methylpentyl 2-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
OGFNJVCHDZQOND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCOC(=O)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


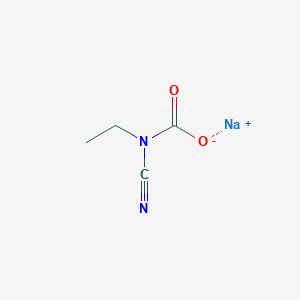
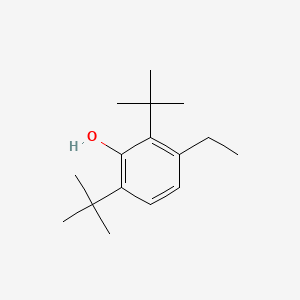
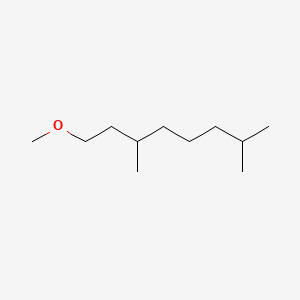
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
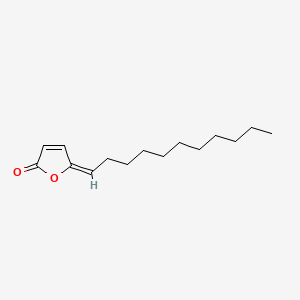
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
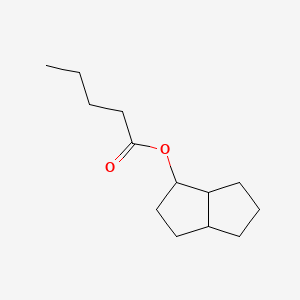
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
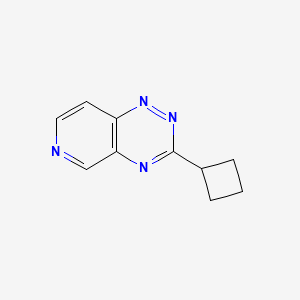
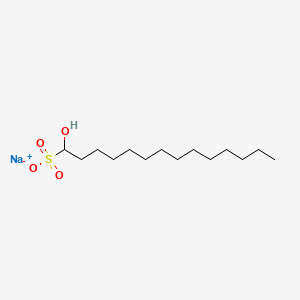
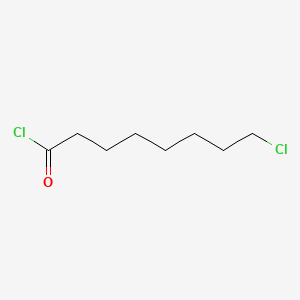
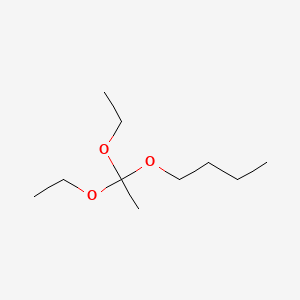
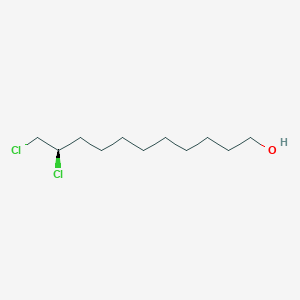
![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
